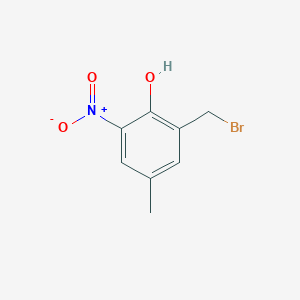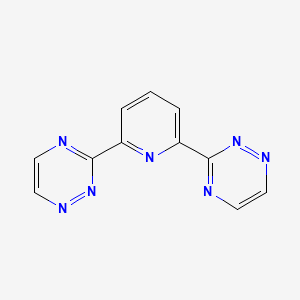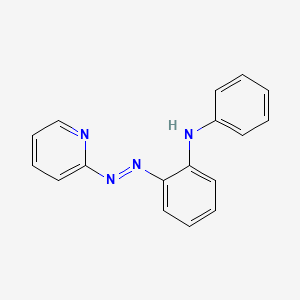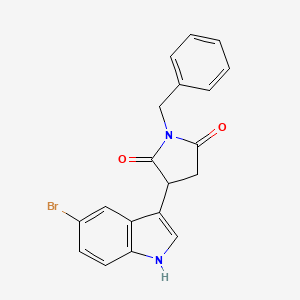
Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine is a synthetic peptide composed of multiple glycine residues and a single serine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods: While SPPS is commonly used in research settings, industrial production may involve large-scale liquid-phase peptide synthesis (LPPS) or recombinant DNA technology for producing peptides in microbial systems.
Analyse Des Réactions Chimiques
Types of Reactions: Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.
Major Products:
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with new functional groups.
Applications De Recherche Scientifique
Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mécanisme D'action
The mechanism of action of Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine involves its interaction with specific molecular targets. The serine residue can participate in hydrogen bonding and catalytic activities, while the glycine residues provide flexibility to the peptide chain. This flexibility allows the peptide to adopt various conformations, facilitating its interaction with different proteins and enzymes.
Comparaison Avec Des Composés Similaires
Glycylglycylglycylglycyl-L-serine: Similar structure but with fewer glycine residues.
Glycylglycylglycylglycyl-L-threonine: Contains a threonine residue instead of serine.
Glycylglycylglycylglycyl-L-alanine: Contains an alanine residue instead of serine.
Uniqueness: Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine is unique due to its high glycine content and the presence of a single serine residue. This combination provides a balance of flexibility and functional activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
315719-46-1 |
|---|---|
Formule moléculaire |
C19H31N9O11 |
Poids moléculaire |
561.5 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C19H31N9O11/c20-1-11(30)21-2-12(31)22-4-14(33)25-7-17(36)28-10(9-29)19(39)27-6-16(35)24-3-13(32)23-5-15(34)26-8-18(37)38/h10,29H,1-9,20H2,(H,21,30)(H,22,31)(H,23,32)(H,24,35)(H,25,33)(H,26,34)(H,27,39)(H,28,36)(H,37,38)/t10-/m0/s1 |
Clé InChI |
COOJHDRHNZQYPH-JTQLQIEISA-N |
SMILES isomérique |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
SMILES canonique |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)


![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)


